molecular formula C14H15F3N2 B1387720 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole CAS No. 959236-45-4

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Cat. No. B1387720
M. Wt: 268.28 g/mol
InChI Key: NNQXIGNKCSZMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole” is likely to be a nitrogen-containing heterocyclic compound due to the presence of the indole and piperidine rings. The trifluoromethyl group attached to the indole ring could potentially increase the compound’s lipophilicity and metabolic stability .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and piperidine rings in separate steps, followed by their connection via a suitable reaction. The trifluoromethyl group could be introduced using various methods of carbon-fluorine bond formation .


Molecular Structure Analysis

The molecular formula of this compound would be C16H16F3N2, based on the presence of one indole ring, one piperidine ring, and one trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the trifluoromethyl group. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry research, given the prevalence of indole and piperidine structures in biologically active compounds .

properties

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c15-14(16,17)10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQXIGNKCSZMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652942
Record name 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

CAS RN

959236-45-4
Record name 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
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3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Reactant of Route 6
3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

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